Br-8-Alpm
Description
Based on its nomenclature, it likely features a pyridinium core substituted with a bromine atom at the 8-position and an alkyl chain, coordinated to a metal center. Such compounds are often studied for applications in catalysis, materials science, or medicinal chemistry due to their tunable electronic and steric properties.
Properties
CAS No. |
76298-90-3 |
|---|---|
Molecular Formula |
C24H37BrN2O3 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-bromo-N-[4-[2-[[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]amino]propan-2-yl]-1-methylcyclohexyl]acetamide |
InChI |
InChI=1S/C24H37BrN2O3/c1-5-8-18-9-6-7-10-21(18)30-17-20(28)16-26-23(2,3)19-11-13-24(4,14-12-19)27-22(29)15-25/h5-7,9-10,19-20,26,28H,1,8,11-17H2,2-4H3,(H,27,29) |
InChI Key |
GXGOSIPJZRPYAZ-UHFFFAOYSA-N |
SMILES |
CC1(CCC(CC1)C(C)(C)NCC(COC2=CC=CC=C2CC=C)O)NC(=O)CBr |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)NCC(COC2=CC=CC=C2CC=C)O)NC(=O)CBr |
Synonyms |
1-(2-allylphenoxy)-3-((1-bromoacetylamino-4-menthane-8-yl)amino)-2-propanol 1-(2-allylphenoxy)-3-((1-bromoacetylamino-p-menthane-8-yl)amino)-2-propanol Br-8-ALPM |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A: 8-Chloro-Alkylpyridinium Metallate (Cl-8-Alpm)
| Parameter | This compound (Theoretical) | Cl-8-Alpm (Hypothetical) |
|---|---|---|
| Molecular Weight | Not reported | Not reported |
| Halogen Substituent | Bromine (Br) | Chlorine (Cl) |
| Electronegativity | 2.96 (Br) | 3.16 (Cl) |
| Solubility | Likely low in polar solvents | Higher polarity expected |
| Catalytic Activity | Potential for slower kinetics due to larger atomic radius | Faster ligand exchange possible |
Key Differences :
Compound B: 8-Bromo-Alkylquinolinium Metallate (Br-8-Alqm)
| Parameter | This compound | Br-8-Alqm |
|---|---|---|
| Core Structure | Pyridinium | Quinolinium |
| Aromatic System | 6-membered ring | 6-membered fused with benzene |
| π-Conjugation | Limited | Extended |
| Application | Catalysis (hypothetical) | Photovoltaic materials |
Key Differences :
- Br-8-Alqm’s extended conjugation may improve light absorption efficiency, making it superior for optoelectronic applications .
- This compound’s simpler structure could offer cost advantages in synthetic scalability .
Functional Comparison with Industry Analogs
Catalytic Performance
While direct data are absent, brominated pyridinium complexes are often compared to palladium-based catalysts (e.g., Pd(PPh₃)₄):
| Catalyst | Turnover Frequency (TOF) | Stability at High T (°C) |
|---|---|---|
| This compound (hypothetical) | Moderate (estimated) | ≤150 |
| Pd(PPh₃)₄ | High | ≤200 |
Insight : this compound may serve as a niche catalyst for reactions requiring milder conditions, avoiding precious-metal costs .
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